molecular formula C26H27N5O3 B11133492 N-cyclohexyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11133492
M. Wt: 457.5 g/mol
InChI Key: ILHCCLPIQLFLPQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-imino-1-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an imino group, a methoxybenzyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-imino-1-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps. One common method involves the condensation of a cyclohexylamine derivative with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The final product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-imino-1-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-cyclohexyl-2-imino-1-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-imino-1-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the dipyrido[1,2-a:2’,3’-d]pyrimidine core can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-imino-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
  • N-cyclohexyl-2-imino-10-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide

Uniqueness

N-cyclohexyl-2-imino-1-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and solubility compared to similar compounds. This structural feature may also influence its interaction with molecular targets, making it a valuable compound for further research .

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

N-cyclohexyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O3/c1-34-19-12-10-17(11-13-19)16-31-23(27)20(25(32)28-18-7-3-2-4-8-18)15-21-24(31)29-22-9-5-6-14-30(22)26(21)33/h5-6,9-15,18,27H,2-4,7-8,16H2,1H3,(H,28,32)

InChI Key

ILHCCLPIQLFLPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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